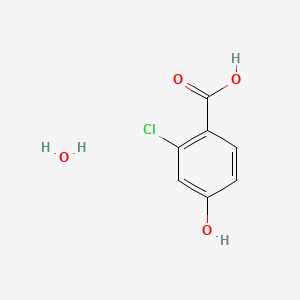

2-Chloro-4-hydroxybenzoic acid hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-chloro-4-hydroxybenzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3.H2O/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3,9H,(H,10,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNLXWMDILTYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694148 | |

| Record name | 2-Chloro-4-hydroxybenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440123-65-9 | |

| Record name | 2-Chloro-4-hydroxybenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-4-hydroxybenzoic acid hydrate basic properties

An In-depth Technical Guide to 2-Chloro-4-hydroxybenzoic Acid Hydrate: Properties, Applications, and Experimental Protocols

Introduction

This compound stands as a pivotal chemical intermediate, valued for its versatility in the synthesis of complex organic molecules. Predominantly utilized by researchers and professionals in the pharmaceutical and agrochemical industries, its unique molecular structure serves as a foundational building block for a diverse range of commercial products.[1] Its applications range from the development of novel anti-inflammatory and antimicrobial agents to the formulation of specialized herbicides and fungicides.[1]

The presence of a water molecule in its hydrated form is not merely incidental; it enhances the compound's stability and solubility, simplifying handling and processing in both laboratory and industrial environments.[1] This guide, presented from the perspective of a Senior Application Scientist, offers a comprehensive exploration of this compound, detailing its physicochemical properties, synthesis, analytical characterization, and critical applications, while providing field-proven insights and robust experimental protocols.

Part 1: Physicochemical Properties

The fundamental characteristics of this compound are crucial for its effective application. The compound is typically a cream or off-white to beige crystalline powder.[1][2] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-4-hydroxybenzoic acid;hydrate | |

| CAS Number | 440123-65-9, 56363-84-9 | [1] |

| Molecular Formula | C₇H₅ClO₃·H₂O (or C₇H₇ClO₄) | [1] |

| Molecular Weight | 190.58 g/mol | [1] |

| Anhydrous MW | 172.57 g/mol | [3] |

| Appearance | Cream or off-white to beige crystalline powder | [1][2] |

| Melting Point | 196-202 °C | [1] |

| Solubility | Soluble in Methanol | [4] |

| Purity | Typically ≥97% (HPLC) | [1] |

| Water Content | ≤8% (Karl Fischer) | [2][5] |

A notable discrepancy exists in reported melting points, which may be attributed to differences between the hydrated and anhydrous forms or varying analytical conditions. Researchers should consider drying the material under vacuum to obtain the anhydrous form for analyses sensitive to water content.

Part 2: Synthesis and Purification

The reliable synthesis of 2-Chloro-4-hydroxybenzoic acid is paramount for its use as a starting material. A common and effective laboratory-scale synthesis proceeds via the diazotization of 4-amino-2-chlorobenzoic acid, followed by hydrolysis.

Synthetic Pathway: Diazotization of an Aromatic Amine

This pathway is advantageous due to the ready availability of the starting material and the straightforward reaction conditions. The core of this process is the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by a hydroxyl group upon heating in an aqueous acidic solution.

Caption: Synthetic workflow for 2-Chloro-4-hydroxybenzoic acid.

Experimental Protocol: Synthesis

Disclaimer: This protocol must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of 4-amino-2-chlorobenzoic acid in a solution of 10 mL of concentrated sulfuric acid in 30 mL of deionized water. Stir until a homogeneous solution is achieved.[1]

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Diazotization: While maintaining the temperature below 5 °C, slowly add a solution of 4.6 g of sodium nitrite in 20 mL of water dropwise. The slow addition is critical to control the exothermic reaction and prevent the premature decomposition of the diazonium salt.

-

Hydrolysis: After the addition is complete, remove the ice bath and gently heat the mixture. Bring the solution to a reflux and maintain for 5 hours.[1] During this step, nitrogen gas will evolve as the diazonium group is replaced by a hydroxyl group.

-

Precipitation and Isolation: After reflux, cool the reaction mixture to room temperature, then further cool in an ice bath. The product will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acid and salts.[1]

-

Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight to yield 2-Chloro-4-hydroxybenzoic acid. The hydrate will form upon exposure to atmospheric moisture. For long-term storage, keep in a desiccator.

Part 3: Applications in Research and Development

This compound is a strategic precursor in multi-step syntheses across various sectors of the chemical industry.

Caption: Standard workflow for analytical quality control.

Protocol 1: Purity Assessment by HPLC

This method provides a quantitative measure of the compound's purity and detects any synthesis-related impurities.

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 3-5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute to create standards and a sample concentration of ~100 µg/mL.

-

Analysis: Inject 10 µL and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity of ≥97% is typical. [1]

Protocol 2: Structural Confirmation by Spectroscopy

-

Infrared (IR) Spectroscopy: Analysis of the anhydrous form via KBr pellet or ATR should reveal characteristic absorption bands. Expected peaks include a broad O-H stretch from the carboxylic acid and phenol (~3300-2500 cm⁻¹), a sharp C=O stretch (~1700-1680 cm⁻¹), C=C aromatic stretches (~1600-1450 cm⁻¹), and a C-Cl stretch (~800-600 cm⁻¹). [3]* ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz): The proton NMR spectrum provides definitive structural proof. The expected signals for the anhydrous form are:

-

~11.0-13.0 ppm (broad singlet, 2H): Exchangeable protons from the phenolic -OH and carboxylic acid -COOH.

-

~7.7 ppm (doublet, 1H): Aromatic proton ortho to the carboxylic acid group.

-

~6.9 ppm (doublet, 1H): Aromatic proton ortho to the hydroxyl group.

-

~6.8 ppm (doublet of doublets, 1H): Aromatic proton meta to both groups. (Note: Spectral data for the anhydrous form is often used as a reference. The hydrate may show an additional broad signal for water). * Mass Spectrometry (EI-MS): Mass spectrometry confirms the molecular weight. For the anhydrous form, the molecular ion peak [M]⁺ is expected at m/z ≈ 172. Key fragmentation would likely involve the loss of -OH (m/z 155) and -COOH (m/z 127). [3]

-

Part 5: Stability, Storage, and Handling

Proper management of this compound is essential for maintaining its quality and ensuring laboratory safety.

| Aspect | Recommendation | Source(s) |

| Storage | Store at 0-8 °C in a dry, well-ventilated place. Keep container tightly closed. | [1][6] |

| Stability | The hydrate form enhances stability. Avoid strong oxidizing agents. | [1][6] |

| Handling | Use in a well-ventilated area or fume hood. Avoid dust formation. | [6][7] |

| PPE | Wear safety glasses, gloves, and a lab coat. | [3][6] |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [3][4] |

The compound is classified with the GHS07 pictogram (Warning). [4]In case of contact with eyes, rinse cautiously with water for several minutes. [3]If on skin, wash with plenty of soap and water. [3]Always consult the full Safety Data Sheet (SDS) before use.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in medicine and agriculture. Its well-defined properties, established synthetic routes, and versatile reactivity make it an invaluable asset for researchers and developers. This guide provides the foundational knowledge and practical protocols necessary to utilize this compound effectively and safely, empowering scientists to build upon its framework to create the next generation of advanced molecules.

References

- Chem-Impex International. (n.d.). This compound.

- Thermo Scientific Chemicals. (n.d.). This compound, 98%.

- Labsolu. (n.d.). This compound.

- Bio-Active Co., Ltd. (n.d.). This compound.

- BLD Pharmatech. (n.d.). This compound 98+% SDS.

- PubChem. (n.d.). This compound. PubChem Compound Summary for CID 53395443.

- PubChem. (n.d.). 2-Chloro-4-hydroxybenzoic acid. PubChem Compound Summary for CID 91821.

- Thermo Scientific Chemicals. (n.d.). This compound, 98% 1 g.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.

- PrepChem. (n.d.). Synthesis of 4-hydroxy-2-chlorobenzoic acid.

- Wikipedia. (2023, November 29). Kolbe–Schmitt reaction.

- BYJU'S. (n.d.). Kolbe's Reaction.

- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction.

- Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.

Sources

- 1. prepchem.com [prepchem.com]

- 2. byjus.com [byjus.com]

- 3. 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 5. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Chloro-4-hydroxybenzoic Acid Hydrate for Advanced Research and Development

This document provides an in-depth technical overview of 2-Chloro-4-hydroxybenzoic acid hydrate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this guide delves into its chemical identity, physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, offering field-proven insights and methodologies.

Core Chemical Identity and CAS Number

2-Chloro-4-hydroxybenzoic acid is a halogenated derivative of 4-hydroxybenzoic acid. It is crucial to distinguish between the anhydrous and hydrated forms of this compound, as they possess distinct CAS numbers and molecular weights.

-

This compound: This is the hydrated form, often a monohydrate.

-

2-Chloro-4-hydroxybenzoic acid (Anhydrous): This is the parent compound without water of crystallization.

The presence of a water molecule in the hydrate affects its physical properties and must be accounted for in stoichiometric calculations for synthesis and formulation. Most commercial suppliers list the anhydrous CAS number (56363-84-9) even when selling the hydrated form, specifying the water content separately.[4][10]

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its application in experimental design, particularly in solubility and reaction kinetics.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-4-hydroxybenzoic acid;hydrate | [2] |

| Appearance | Off-white to beige or orange-brown crystalline powder | [4][10] |

| Molecular Formula | C₇H₇ClO₄ | [2] |

| Molecular Weight | 190.58 g/mol | [2] |

| pKa | 3.44 ± 0.25 (Predicted for anhydrous form) | [8] |

| Solubility | Soluble in Methanol | [8] |

| Storage | Store at room temperature (10°C - 25°C), sealed in a dry place, protected from light. | [8] |

Synthesis and Purification

While various synthetic routes exist for substituted benzoic acids, a common laboratory and industrial approach involves the direct chlorination of a hydroxybenzoic acid precursor, followed by hydrolysis if starting from an ester. The causality behind this choice lies in the availability of starting materials and the regioselectivity directed by the hydroxyl group.

A general synthetic pathway may involve the diazotization of an amino-substituted precursor followed by hydrolysis or other transformations.[11][12] For instance, a synthetic method for a related compound, 2-chloro-4-fluorobenzoic acid, starts from 2-chloro-4-aminobenzonitrile, which undergoes a diazotization reaction, followed by hydrolysis to yield the final carboxylic acid.[11] This highlights a versatile strategy for introducing the carboxylic acid functionality.

Illustrative Synthesis Workflow

The following diagram outlines a generalized workflow for the synthesis and purification of a substituted benzoic acid, adaptable for 2-Chloro-4-hydroxybenzoic acid.

Caption: A typical workflow for analytical characterization.

Safety and Handling

Proper handling of this compound is imperative for laboratory safety. The compound is classified with specific hazards that require appropriate precautions.

-

Hazard Classifications: Acute Toxicity 4 (Oral), Eye Damage/Irritation 1 or 2, Skin Irritation 2. [5][13][14]* GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark). * Signal Word: Danger or Warning. [14]* Hazard Statements:

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated place or a chemical fume hood. [1][15]* Personal Protective Equipment (PPE): Wear suitable protective clothing, impervious gloves, and chemical safety goggles or a face shield. [1][13][15]* Dust Control: Avoid the formation of dust and aerosols. [1]* Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents. [13]* First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [13][14] * Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice. [13][14] * Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. [13][14] * Ingestion: If swallowed, call a POISON CENTER or doctor/physician.

-

References

- 2-Chloro-4-hydroxybenzoic Acid Hydr

- This compound, 98% 1 g | Buy Online. Thermo Scientific Chemicals.

- This compound 98+% SDS.

- 2-Chloro-4-hydroxybenzoic acid. Sigma-Aldrich.

- SAFETY DATA SHEET - 2-Chloro-4-hydroxybenzoic acid hydr

- SAFETY DATA SHEET - Benzoic acid, 2-chloro-4-hydroxybenzoic acid hydr

- SAFETY DATA SHEET - 5-Chlorosulfonyl-2-hydroxybenzoic acid 97%. Pfaltz & Bauer.

- This compound, 98% 5 g | Contact Us. Thermo Scientific Chemicals.

- 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821. PubChem, NIH.

- 2-Chloro-4-hydroxybenzoic Acid 98.0+%, TCI America™. Fisher Scientific.

- 2-Chloro-4-hydroxybenzoic acid methyl ester. CymitQuimica.

- 2-Chloro-4-hydroxybenzoic acid. AOBChem USA.

- 2-Chloro-4-hydroxybenzoic acid CAS#: 56363-84-9. ChemicalBook.

- 2-Chloro-4-hydroxybenzoic acid monohydr

- This compound | C7H7ClO4 | CID 53395443. PubChem, NIH.

- 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube.

- 4-Chloro-3-hydroxybenzoic Acid: Synthesis, Applications, and Pharmaceutical Significance. Acme Organics.

- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv

- Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry, 2012.

- 2-Chloro-4-hydroxybenzoic acid | CAS 56363-84-9. Santa Cruz Biotechnology.

- 2-Hydroxy-4-chlorobenzoic acid | Drug Inform

- 2-chloro-4-hydroxybenzoic acid (C7H5ClO3). PubChemLite.

- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.

- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

- Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds. ACS Omega, 2017.

- Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). PubMed.

- The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C7H7ClO4 | CID 53395443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-4-hydroxybenzoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. aobchem.com [aobchem.com]

- 8. 2-Chloro-4-hydroxybenzoic acid CAS#: 56363-84-9 [m.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. 304200050 [thermofisher.com]

- 11. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.ca [fishersci.ca]

- 15. pfaltzandbauer.com [pfaltzandbauer.com]

An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-4-hydroxybenzoic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Halogenated Phenolic Acid

2-Chloro-4-hydroxybenzoic acid, a halogenated derivative of the ubiquitous hydroxybenzoic acid scaffold, represents a molecule of significant interest in the realms of pharmaceutical and agricultural chemistry. Its utility stems from its role as a versatile intermediate in the synthesis of more complex molecules, including anti-inflammatory drugs, analgesics, and antimicrobial agents.[1][2] The presence of the chloro, hydroxyl, and carboxylic acid functional groups on the benzene ring imparts a unique reactivity profile, allowing for selective chemical modifications. This guide provides a comprehensive technical overview of the molecular structure of its hydrate form, delving into its synthesis, spectroscopic characterization, and the critical role of the water molecule in its solid-state architecture.

Synthesis of 2-Chloro-4-hydroxybenzoic Acid: A Validated Approach

The synthesis of 2-chloro-4-hydroxybenzoic acid can be approached through several routes. A common and reliable method involves the electrophilic chlorination of 4-hydroxybenzoic acid. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The regioselectivity of the chlorination is therefore carefully controlled by the reaction conditions to favor substitution at the C2 position.

An alternative and frequently employed laboratory-scale synthesis involves the reduction of the readily available 2-chloro-4-nitrobenzoic acid. This two-step process, involving reduction of the nitro group to an amine followed by diazotization and hydrolysis, provides a high-yield pathway to the desired product.

Experimental Protocol: Synthesis via Reduction of 2-Chloro-4-nitrobenzoic Acid

This protocol outlines a robust, two-step procedure for the synthesis of 2-chloro-4-hydroxybenzoic acid.

Step 1: Reduction of 2-Chloro-4-nitrobenzoic Acid to 2-Chloro-4-aminobenzoic Acid

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 20.1 g (0.1 mol) of 2-chloro-4-nitrobenzoic acid in 200 mL of ethanol.

-

Addition of Reducing Agent: To this suspension, cautiously add 55.8 g (1.0 mol) of iron powder followed by 10 mL of concentrated hydrochloric acid.

-

Reflux: Heat the mixture to reflux with vigorous stirring for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, filter the hot reaction mixture through a bed of celite to remove the iron salts. Wash the filter cake with hot ethanol.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 2-chloro-4-aminobenzoic acid. This can be purified by recrystallization from an ethanol/water mixture.

Step 2: Diazotization and Hydrolysis to 2-Chloro-4-hydroxybenzoic Acid

-

Diazotization: Dissolve 17.1 g (0.1 mol) of the purified 2-chloro-4-aminobenzoic acid in a mixture of 50 mL of water and 25 mL of concentrated sulfuric acid, cooling the mixture to 0-5 °C in an ice-salt bath. Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

Hydrolysis: Slowly add the diazonium salt solution to 200 mL of boiling 1 M sulfuric acid. The diazonium salt will decompose to the phenol with the evolution of nitrogen gas.

-

Isolation and Purification: After the addition is complete, continue boiling for 15 minutes. Cool the mixture in an ice bath to precipitate the product. Collect the crude 2-chloro-4-hydroxybenzoic acid by vacuum filtration and wash with cold water.

-

Crystallization of the Hydrate: For the formation of the hydrate, recrystallize the crude product from hot water. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. The resulting crystals will be the monohydrate form. Filter the crystals and dry them under vacuum at a low temperature to avoid loss of the water of hydration.

Molecular Structure Elucidation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum provides key information about the substitution pattern on the aromatic ring. In a suitable deuterated solvent (e.g., DMSO-d6), the spectrum is expected to show three distinct aromatic proton signals. The proton ortho to the hydroxyl group will appear as a doublet, the proton ortho to the carboxylic acid will also be a doublet, and the proton between the chloro and hydroxyl groups will appear as a doublet of doublets. The acidic protons of the hydroxyl and carboxylic acid groups will appear as broad singlets, the positions of which are concentration and solvent dependent.

-

13C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carboxyl carbon will appear at the most downfield position.

| Atom | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) |

| Carboxyl H | > 12 | - |

| Hydroxyl H | ~10 | - |

| Aromatic H's | 6.8 - 8.0 | 110 - 165 |

| Carboxyl C | - | ~170 |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups. The presence of the water of hydration will be indicated by a broad absorption band in the 3200-3600 cm-1 region, corresponding to the O-H stretching vibrations of the water molecule, in addition to the phenolic O-H stretch.

| Functional Group | Characteristic Absorption (cm-1) |

| O-H stretch (water of hydration) | 3200-3600 (broad) |

| O-H stretch (carboxylic acid) | 2500-3300 (very broad) |

| O-H stretch (phenol) | ~3300 (broad) |

| C=O stretch (carboxylic acid) | 1680-1710 |

| C=C stretch (aromatic) | 1550-1600 |

| C-O stretch | 1200-1300 |

| C-Cl stretch | 700-800 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the anhydrous compound would be expected to show a molecular ion peak (M+) at m/z 172, corresponding to the molecular formula C7H5ClO3. A characteristic isotopic pattern for the chlorine atom (35Cl:37Cl ratio of approximately 3:1) would be observed for the molecular ion and any chlorine-containing fragments.

Crystallographic Analysis and the Role of the Hydrate

While a specific crystallographic information file (CIF) for 2-chloro-4-hydroxybenzoic acid monohydrate is not publicly available, we can infer the structural role of the water molecule based on the functional groups present. In the solid state, benzoic acid derivatives commonly form hydrogen-bonded dimers through their carboxylic acid groups.

The water molecule in the hydrate is expected to play a crucial role in the crystal packing by forming a network of hydrogen bonds. It can act as both a hydrogen bond donor and acceptor, bridging between the 2-chloro-4-hydroxybenzoic acid molecules. Potential hydrogen bonding interactions include:

-

The water oxygen acting as a hydrogen bond acceptor from the carboxylic acid proton and the phenolic hydroxyl proton.

-

The water hydrogens acting as hydrogen bond donors to the carbonyl oxygen of the carboxylic acid group, the phenolic oxygen, and potentially the chlorine atom.

This extensive hydrogen bonding network contributes to the thermodynamic stability of the crystalline hydrate.

Applications in Drug Development and Research

2-Chloro-4-hydroxybenzoic acid hydrate serves as a key building block in the synthesis of a variety of pharmacologically active compounds.[1] Its structural features are exploited to introduce specific functionalities into larger molecules. For instance, it is a precursor in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and has been investigated for its potential antimicrobial properties.[2] In agricultural science, it is used in the formulation of some herbicides and fungicides.[1][2]

Conclusion

This compound is a chemically significant compound with a well-defined molecular structure that underpins its utility in various scientific fields. While the precise crystallographic arrangement of the hydrate is not publicly documented, a comprehensive analysis using spectroscopic methods and an understanding of intermolecular forces allows for a detailed elucidation of its structural characteristics. The synthetic protocols are robust, and its role as a versatile chemical intermediate ensures its continued importance in the development of new pharmaceuticals and agrochemicals.

Visualizations

Figure 1: 2D Molecular Structure of 2-Chloro-4-hydroxybenzoic Acid.

Figure 2: Workflow for the Synthesis and Analysis of this compound.

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-4-hydroxybenzoic Acid Hydrate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-Chloro-4-hydroxybenzoic acid hydrate, a valuable intermediate in the pharmaceutical, agrochemical, and dye industries.[1] As a key building block, its efficient and reliable synthesis is of paramount importance.[1] This document elucidates the primary synthetic route via the carboxylation of 3-chlorophenol, grounded in the principles of the Kolbe-Schmitt reaction. We will dissect the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss critical process parameters. Furthermore, an alternative synthetic strategy commencing from 4-amino-2-chlorobenzoic acid will be presented and compared. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the synthesis of this important molecule.

Introduction: The Significance of this compound

2-Chloro-4-hydroxybenzoic acid is a substituted aromatic carboxylic acid with a chemical structure that lends itself to a variety of chemical modifications. Its utility as a versatile intermediate is well-established, with applications in the synthesis of anti-inflammatory and analgesic drugs, as well as in the formulation of herbicides and fungicides.[1] The hydrate form enhances its stability and handling properties in both laboratory and industrial settings.[1] A thorough understanding of its synthesis is crucial for optimizing production and ensuring the purity of downstream products.

Primary Synthesis Pathway: Carboxylation of 3-Chlorophenol

The most direct and industrially relevant approach to synthesizing 2-Chloro-4-hydroxybenzoic acid is through the carboxylation of 3-chlorophenol. This method is a variation of the well-known Kolbe-Schmitt reaction, a cornerstone of industrial organic synthesis for producing aromatic hydroxy acids.[2][3]

Mechanistic Rationale and Causality

The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide.[2] The choice of reaction conditions, particularly the counter-ion and temperature, plays a critical role in directing the regioselectivity of the carboxylation (i.e., whether the carboxyl group adds to the ortho or para position relative to the hydroxyl group).

In the case of 3-chlorophenol, the hydroxyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. The desired product, 2-Chloro-4-hydroxybenzoic acid, requires carboxylation at the position para to the hydroxyl group and ortho to the chlorine atom. The reaction proceeds through the following key stages:

-

Formation of the Phenoxide: 3-chlorophenol, a weak acid, is deprotonated by a strong base, typically sodium hydroxide, to form the more nucleophilic sodium 3-chlorophenoxide.[3] This step is crucial as the phenoxide is a much more potent nucleophile than the corresponding phenol.

-

Electrophilic Attack by Carbon Dioxide: The electron-rich phenoxide attacks the electrophilic carbon atom of carbon dioxide. The regioselectivity of this step is influenced by the nature of the alkali metal cation. While sodium phenoxide tends to favor ortho-carboxylation, potassium phenoxide often yields the para-isomer.[2] For the synthesis of 2-chloro-4-hydroxybenzoic acid (para to the hydroxyl group), the use of potassium hydroxide to form the potassium phenoxide is a logical choice.

-

Rearomatization and Protonation: The intermediate cyclohexadienone carboxylate undergoes tautomerization to restore the aromaticity of the ring. Subsequent acidification of the reaction mixture protonates the carboxylate and the phenoxide to yield the final product, 2-Chloro-4-hydroxybenzoic acid.[3]

The following diagram illustrates the logical flow of the primary synthesis pathway.

Caption: Primary synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-Chloro-4-hydroxybenzoic acid via the carboxylation of 3-chlorophenol.

Materials:

-

3-Chlorophenol

-

Potassium Hydroxide (KOH)

-

Carbon Dioxide (CO₂)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Water (deionized)

Procedure:

-

Formation of Potassium 3-Chlorophenoxide: In a high-pressure autoclave, dissolve 3-chlorophenol in a minimal amount of a suitable high-boiling inert solvent. Add an equimolar amount of potassium hydroxide and heat the mixture to evaporate any water present, forming the dry potassium 3-chlorophenoxide salt.

-

Carboxylation: Seal the autoclave and pressurize it with carbon dioxide to approximately 100 atm. Heat the reaction mixture to 180-200°C with vigorous stirring. Maintain these conditions for 4-6 hours. The high pressure and temperature are necessary to drive the carboxylation of the moderately activated aromatic ring.

-

Workup and Isolation: After cooling the reactor to room temperature, cautiously vent the excess CO₂. Dissolve the solid reaction mass in hot water. Acidify the resulting solution to a pH of 1-2 with concentrated sulfuric acid or hydrochloric acid. This will precipitate the crude 2-Chloro-4-hydroxybenzoic acid.

-

Purification and Hydrate Formation: Filter the crude product and wash it with cold water to remove any inorganic salts and unreacted starting material. For purification, recrystallize the crude product from hot water. The slow cooling of the aqueous solution will yield the crystalline this compound. Dry the crystals under vacuum at a low temperature to avoid the loss of water of hydration.

Alternative Synthesis Pathway: From 4-Amino-2-chlorobenzoic Acid

An alternative route to 2-Chloro-4-hydroxybenzoic acid involves the diazotization of 4-amino-2-chlorobenzoic acid, followed by hydrolysis of the resulting diazonium salt.[4]

Mechanistic Rationale

This pathway relies on the transformation of an amino group into a hydroxyl group via a diazonium salt intermediate.

-

Diazotization: The primary aromatic amine, 4-amino-2-chlorobenzoic acid, is treated with a cold solution of sodium nitrite in the presence of a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) to form the corresponding diazonium salt.[4] The low temperature (0-5°C) is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Hydrolysis: The diazonium salt solution is then heated. The diazonium group is an excellent leaving group (as N₂ gas), and it is readily displaced by a water molecule, which acts as a nucleophile. This results in the formation of the desired hydroxyl group.

-

Isolation: The product, 2-Chloro-4-hydroxybenzoic acid, precipitates from the cooled reaction mixture and can be isolated by filtration.

The following diagram illustrates the logical flow of this alternative synthesis.

Caption: Alternative synthesis workflow for 2-Chloro-4-hydroxybenzoic acid.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of 2-Chloro-4-hydroxybenzoic acid from 4-amino-2-chlorobenzoic acid.[4]

Materials:

-

4-Amino-2-chlorobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Water (deionized)

Procedure:

-

Preparation of the Amine Salt Solution: In a flask, dissolve 4-amino-2-chlorobenzoic acid in a dilute solution of sulfuric acid. Cool the solution to 0-5°C in an ice bath with stirring.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine salt solution, ensuring the temperature remains below 5°C. Continue stirring for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.

-

Hydrolysis: Gently heat the reaction mixture to reflux for 1-2 hours. During this time, the evolution of nitrogen gas will be observed as the diazonium salt decomposes to form the phenol.

-

Isolation and Purification: Cool the reaction mixture to room temperature, which will cause the 2-Chloro-4-hydroxybenzoic acid to precipitate. Collect the solid product by filtration and wash it with cold water. Further purification can be achieved by recrystallization from hot water to yield the hydrate form.

Comparative Analysis of Synthesis Pathways

| Feature | Carboxylation of 3-Chlorophenol (Kolbe-Schmitt) | Diazotization of 4-Amino-2-chlorobenzoic Acid |

| Starting Materials | 3-Chlorophenol, CO₂ | 4-Amino-2-chlorobenzoic Acid, NaNO₂ |

| Reagents | KOH, strong acid | Strong acid |

| Reaction Conditions | High pressure, high temperature | Low temperature followed by heating |

| Advantages | Utilizes readily available and inexpensive starting materials; direct route to the carboxylic acid. | Milder reaction conditions (pressure-wise); avoids the use of high-pressure equipment. |

| Disadvantages | Requires specialized high-pressure equipment; potential for side product formation (e.g., isomers). | The starting material may be more expensive; diazonium salts are unstable and potentially explosive if isolated. |

| Industrial Scalability | Well-established for similar processes; highly scalable. | Scalable, but requires careful temperature control and handling of diazonium intermediates. |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The carboxylation of 3-chlorophenol via a modified Kolbe-Schmitt reaction represents a robust and industrially scalable method, leveraging fundamental principles of organic synthesis. While this approach necessitates specialized high-pressure equipment, its use of readily available starting materials makes it an attractive option. The alternative pathway, starting from 4-amino-2-chlorobenzoic acid, offers a viable laboratory-scale synthesis under milder pressure conditions, though it requires careful handling of unstable diazonium salt intermediates. The choice of synthesis pathway will ultimately depend on factors such as the scale of production, available equipment, and economic considerations. This guide provides the necessary technical foundation for researchers and drug development professionals to make informed decisions regarding the synthesis of this important chemical intermediate.

References

- Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli - PubMed.

- This compound - Chem-Impex.

- Synthesis of 4-hydroxy-2-chlorobenzoic acid - PrepChem.com.

- Kolbe–Schmitt reaction - Wikipedia.

- Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process).

- Carboxylation of o-, m-, and p-chlorophenols with sodium ethyl carbonate - ResearchGate.

Sources

A Comprehensive Technical Guide to the Solubility of 2-Chloro-4-hydroxybenzoic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate

2-Chloro-4-hydroxybenzoic acid hydrate stands as a pivotal intermediate in the synthesis of a diverse array of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a chlorinated aromatic ring, a hydroxyl group, and a carboxylic acid moiety, imparts a unique combination of physicochemical properties that are critical to its reactivity and application. A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulations.

This in-depth technical guide provides a comprehensive framework for approaching the solubility of this compound. While extensive quantitative solubility data in various organic solvents remains to be systematically published, this guide equips the researcher with the foundational knowledge, theoretical underpinnings, and practical experimental protocols necessary to determine and interpret this vital parameter.

Physicochemical Properties and Their Influence on Solubility

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. For this compound, the key features are:

-

Polar Functional Groups: The presence of a carboxylic acid (-COOH) and a hydroxyl (-OH) group allows for hydrogen bonding with polar solvents. These groups can act as both hydrogen bond donors and acceptors.

-

Aromatic Ring and Chlorine Substituent: The benzene ring and the chlorine atom contribute to the molecule's hydrophobicity (lipophilicity), favoring interactions with non-polar or weakly polar solvents.

-

Hydrate Form: The inclusion of a water molecule in the crystal lattice indicates a propensity for interaction with water and can influence the overall crystal packing and, consequently, the energy required to disrupt the lattice for dissolution.

-

Acidity (pKa): The carboxylic acid group is weakly acidic. The predicted pKa of the anhydrous form is approximately 3.44, meaning it will be predominantly in its ionized (carboxylate) form in basic solutions, which generally leads to higher aqueous solubility.[2]

The interplay of these features dictates the "like dissolves like" principle, where the compound will exhibit greater solubility in solvents with similar polarity and hydrogen bonding capabilities.

Table 1: Physicochemical Properties of 2-Chloro-4-hydroxybenzoic Acid and its Hydrate

| Property | Value | Source |

| 2-Chloro-4-hydroxybenzoic acid | ||

| Molecular Formula | C₇H₅ClO₃ | [3] |

| Molecular Weight | 172.57 g/mol | [4] |

| Predicted pKa | 3.44 ± 0.25 | [2] |

| This compound | ||

| Molecular Formula | C₇H₅ClO₃·H₂O | |

| Molecular Weight | 190.58 g/mol | |

| Appearance | Off-white to beige crystalline powder | [2] |

| Qualitative Solubility (Methanol) | Soluble | [2] |

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a crystalline solid like this compound in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG_sol). For dissolution to be spontaneous, ΔG_sol must be negative. This is described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, representing the heat absorbed or released during dissolution. It is a balance between the energy required to break the crystal lattice (lattice energy) and the energy released upon solvation of the solute molecules by the solvent.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is generally positive as the ordered crystal structure is disrupted, leading to a more disordered state in solution.

The temperature dependence of solubility is primarily dictated by the sign of ΔH_sol. For most solids, dissolution is an endothermic process (ΔH_sol > 0), meaning that solubility increases with temperature.

Caption: Thermodynamic cycle of dissolution for a crystalline solid.

A Practical Guide to Experimental Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a robust framework for obtaining accurate solubility data for this compound.

Materials and Equipment

-

This compound (analytical grade)

-

A selection of anhydrous organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration determination (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Experimental Protocol

-

Preparation of Solvent Systems: Ensure all solvents are of high purity and anhydrous, as water content can influence solubility.

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately dispense a known volume or mass of the desired solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.

-

Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method. Analyze the concentration of this compound using a validated analytical technique.

Caption: Experimental workflow for the isothermal shake-flask solubility method.

Analytical Methods for Concentration Determination

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and acidified water) and UV detection is a common approach for analyzing aromatic carboxylic acids.

-

UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but may be less specific. A calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent must be prepared.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison.

Table 2: Experimentally Determined Solubility of this compound (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Water | 25 | [Experimental Value] | [Calculated Value] |

| [Other Solvents] | [Other Temps] | [Experimental Value] | [Calculated Value] |

The Role of Crystal Structure and Polymorphism

The crystal structure of this compound, specifically the arrangement of molecules in the crystal lattice and the hydrogen bonding network involving the water molecule, significantly impacts its solubility. Different polymorphic forms or solvates of a compound can exhibit different solubilities. Therefore, characterization of the solid form used in solubility studies (e.g., by X-ray powder diffraction) is crucial for data reproducibility. The formation of organic crystal hydrates is often favored when the molecule has a balance of hydrogen bond donors and acceptors, allowing the water molecule to bridge between solute molecules and stabilize the crystal structure.

Conclusion: A Foundation for Informed Research

While a comprehensive public database of quantitative solubility data for this compound is currently limited, this guide provides the necessary theoretical and practical tools for researchers to confidently determine this critical parameter. By understanding the interplay of its physicochemical properties and applying robust experimental methodologies, scientists and drug development professionals can generate the high-quality solubility data needed to accelerate their research and development efforts.

References

- PubChem. 2-Chloro-4-hydroxybenzoic acid. [Link]

- PubChem.

Sources

2-Chloro-4-hydroxybenzoic acid hydrate physical and chemical properties

An In-Depth Technical Guide to 2-Chloro-4-hydroxybenzoic Acid Hydrate: Properties, Analysis, and Applications

Introduction

This compound stands as a versatile and pivotal intermediate in the realms of pharmaceutical and agrochemical synthesis.[1] Its molecular architecture, featuring a chlorinated aromatic ring functionalized with both a carboxylic acid and a hydroxyl group, provides a unique combination of reactivity and stability, making it an invaluable building block for more complex molecules.[1] The hydrate form, in particular, often enhances stability and solubility, facilitating easier handling in both laboratory and industrial settings.[1]

This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive exploration of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, this document delves into the causality behind its characteristics, provides validated experimental protocols for its analysis, and contextualizes its utility, particularly within medicinal chemistry.

Molecular Structure and Identification

The properties of this compound are a direct consequence of its molecular structure. The molecule consists of a benzene ring substituted with three key functional groups: a carboxylic acid (-COOH), a hydroxyl (-OH) group, and a chlorine (-Cl) atom. The relative positions of these groups (chloro at position 2, hydroxyl at position 4) dictate the electronic distribution and steric environment of the ring, which in turn governs its acidity, reactivity, and intermolecular interactions. The inclusion of a water molecule in its crystalline structure defines it as a hydrate.

Key Identifiers and Molecular Data

| Identifier | Value | Source(s) |

| IUPAC Name | 2-chloro-4-hydroxybenzoic acid;hydrate | [2] |

| Synonyms | 2-Chloro-4-hydroxybenzoic acid monohydrate | [3] |

| CAS Number | 440123-65-9 (hydrate)[2], 56363-84-9 (anhydrous)[4] | [2][4] |

| Molecular Formula | C₇H₇ClO₄ (or C₇H₅ClO₃·H₂O) | [2] |

| Molecular Weight | 190.58 g/mol | [2] |

| InChI | InChI=1S/C7H5ClO3.H2O/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3,9H,(H,10,11);1H2 | [2] |

| InChIKey | LVNLXWMDILTYQC-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=C(C=C1O)Cl)C(=O)O.O | [2] |

Physicochemical Properties

The physical and chemical properties of a compound are critical parameters that influence its behavior in various applications, from reaction kinetics to bioavailability.

Summary of Physicochemical Data

| Property | Value / Description | Source(s) |

| Appearance | Off-white to beige or cream crystalline powder. | [5] |

| Melting Point | 196-202 °C. Note: A value of 159°C is also reported, potentially for the anhydrous form or due to different purity levels. | N/A |

| Solubility | Soluble in Methanol. | N/A |

| pKa (Predicted) | 3.44 ± 0.25 | [6] |

Melting Point: An Analysis of Discrepancy

The melting point is a fundamental indicator of purity. For 2-Chloro-4-hydroxybenzoic acid, reported values show a notable range. One source indicates a melting point of 196-202 °C for the hydrate, while another reports 159°C. This discrepancy can arise from several factors. Often, the hydrate form of a compound will have a different melting point than the anhydrous form. The loss of water upon heating can be observed as a distinct thermal event in techniques like Differential Scanning Calorimetry (DSC), which precedes the melting of the anhydrous crystal. Furthermore, variations in purity and experimental method (e.g., heating rate) can influence the observed melting range. For unambiguous characterization, DSC is the preferred method as it can resolve such thermal events.[7]

Solubility Profile

While quantitatively detailed solubility data is sparse, the compound is noted to be soluble in methanol. The principle of "like dissolves like" provides a framework for predicting its behavior.[8] The presence of the polar carboxylic acid and hydroxyl groups allows for hydrogen bonding, suggesting solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO and DMF).[9] The aromatic ring and chlorine atom contribute nonpolar character, which may limit its solubility in water. The hydrate form is often prepared to enhance aqueous solubility and improve handling characteristics.[1] The acidity of the molecule dictates that its solubility will be highly pH-dependent; in basic solutions, it will deprotonate to form the more soluble carboxylate and phenolate salts.

Acidity (pKa)

The acidity of the molecule is primarily defined by the carboxylic acid group, with a secondary, much weaker acidity from the phenolic hydroxyl group. The predicted pKa of 3.44 for the carboxylic acid indicates it is a moderately strong organic acid.[6] This acidity is influenced by the electron-withdrawing effects of both the chlorine atom and the benzene ring. Understanding the pKa is crucial in drug development, as the ionization state of a molecule at physiological pH (~7.4) governs its solubility, membrane permeability, and interaction with biological targets.[10] Given a pKa of ~3.4, the carboxylic acid will be almost entirely deprotonated (negatively charged) at physiological pH.

Spectroscopic and Analytical Characterization

Unambiguous structural elucidation relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. For this compound, the spectrum is expected to be dominated by characteristic vibrations of the hydroxyl and carbonyl groups.

-

O-H Stretch (Carboxylic Acid): A very broad peak is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

O-H Stretch (Phenol & Water): A broad absorption band around 3200-3600 cm⁻¹ corresponding to the phenolic -OH and the water of hydration.

-

C=O Stretch (Carbonyl): A strong, sharp peak typically appears around 1680-1710 cm⁻¹ for an aromatic carboxylic acid.[11]

-

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Peaks in the 1210-1320 cm⁻¹ (acid) and 1150-1250 cm⁻¹ (phenol) regions.

-

C-Cl Stretch: A peak in the 600-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum will show signals for the three aromatic protons and the acidic protons. The chemical shifts are influenced by the electronic effects of the substituents. The aromatic region will display a distinct splitting pattern based on the coupling between the protons on the ring. The acidic protons of the carboxyl and hydroxyl groups, as well as the water of hydration, will typically appear as broad singlets that can exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The chemical shifts of the aromatic carbons will be influenced by the attached chloro and hydroxyl groups, providing key information about the substitution pattern. Data from similar structures like 3-Chlorobenzoic acid and 4-Fluorobenzoic acid can help in assigning the peaks.[12]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's structure through its fragmentation pattern.

-

Molecular Ion (M⁺): For the anhydrous molecule (C₇H₅ClO₃), the molecular ion peak would be expected at m/z = 172, with a characteristic M+2 peak at m/z = 174 of approximately one-third the intensity, which is indicative of the presence of one chlorine atom.[3]

-

Key Fragments: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[13] The fragmentation of the aromatic ring itself would lead to a more complex pattern of lower mass ions.

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized, validated protocols are essential. The following sections detail the methodologies for determining key physicochemical properties.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a highly accurate determination of the melting point (Tₘ) and enthalpy of fusion (ΔH).[14]

Methodology

-

Calibration: Calibrate the DSC instrument using a certified standard, such as indium, to ensure temperature and enthalpy accuracy.[15]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.[16] Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[7]

-

Thermal Program: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C). Program a heating ramp at a controlled rate, typically 5-10°C/min, to a final temperature well above the melting point (e.g., 220°C).[7][14]

-

Data Analysis: The melting point is determined from the resulting thermogram. For pure organic compounds, the extrapolated onset temperature of the endothermic melting peak is typically reported as the melting point.[17] The area under the peak corresponds to the enthalpy of fusion. Any preceding thermal events, such as the loss of water from the hydrate, should be noted.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H7ClO4 | CID 53395443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 91821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2-Chloro-4-hydroxybenzoic acid CAS#: 56363-84-9 [m.chemicalbook.com]

- 7. scielo.br [scielo.br]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. qualitest.ae [qualitest.ae]

- 17. s4science.at [s4science.at]

A Technical Guide to the Biological Potential of 2-Chloro-4-hydroxybenzoic Acid Hydrate: A Scaffold for Therapeutic Innovation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-hydroxybenzoic acid hydrate is a halogenated derivative of 4-hydroxybenzoic acid, a well-known phenolic compound. While primarily recognized as a versatile and stable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, its intrinsic biological activities and its role as a foundational scaffold for developing potent therapeutic agents are gaining increasing attention.[1] This technical guide synthesizes the current understanding of the potential biological activities of 2-chloro-4-hydroxybenzoic acid and its derivatives, with a focus on antimicrobial, anti-inflammatory, and anticancer applications. We will delve into the mechanistic underpinnings of these activities, provide detailed protocols for their evaluation, and explore the strategic derivatization of the core molecule to enhance therapeutic efficacy.

Introduction: The Chemical and Biological Context

This compound (C₇H₇ClO₄) is a solid crystalline compound valued in synthetic chemistry for its stability and solubility, which are enhanced by its hydrate form.[1][2] It serves as a critical building block for constructing more complex molecules, particularly in the development of novel therapeutic agents.[1] The presence of a carboxylic acid, a hydroxyl group, and a chlorine atom on the benzene ring provides multiple reactive sites for chemical modification, making it an attractive scaffold for medicinal chemists.

While much of its use is as a synthetic intermediate, the broader family of hydroxybenzoic acids is known to possess a wide range of biological properties, including antioxidant, antimicrobial, and anti-inflammatory effects.[3][4] The introduction of a chlorine atom can significantly modulate a molecule's lipophilicity, electronic properties, and metabolic stability, often leading to enhanced biological activity. This guide explores the evidence-based potential of the 2-chloro-4-hydroxybenzoic acid core in key therapeutic areas.

Antimicrobial Activities: A Foundation for Novel Anti-infectives

The utility of this compound extends to its potential as an antimicrobial agent, a property valuable in both pharmaceutical and cosmetic formulations for preservative qualities.[1] Research into derivatives of chlorobenzoic acids has revealed significant potential against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria.[5]

Mechanistic Insights and Derivative Potency

Studies on 2-chlorobenzoic acid derivatives indicate that their antimicrobial efficacy is governed by specific structural features.[5] For instance, Schiff's bases derived from 2-chlorobenzoic acid have shown greater potency than their ester counterparts, particularly against Gram-negative bacteria like Escherichia coli.[5] Quantitative Structure-Activity Relationship (QSAR) studies have identified that topological parameters are crucial in dictating the antibacterial and antifungal activities of these derivatives.[5] The core scaffold can be derivatized to create compounds with enhanced microbial cell wall or membrane disruption capabilities or to inhibit essential microbial enzymes.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC assay is a foundational technique in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is a self-validating system as it includes positive (microbe, no compound) and negative (broth only) controls.

Objective: To quantify the antimicrobial efficacy of 2-chloro-4-hydroxybenzoic acid derivatives.

Methodology: Broth Microdilution

-

Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).

-

Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of compound concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Controls:

-

Positive Control: Wells containing only broth and the bacterial inoculum.

-

Negative Control: Wells containing only broth to check for sterility.

-

Solvent Control: Wells containing the highest concentration of the solvent (DMSO) used and the bacterial inoculum to ensure the solvent has no inhibitory effect.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Visualization: MIC Assay Workflow

Caption: Inhibition of the TLR4/NF-κB pathway by bioactive compounds.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with LPS.

Objective: To measure the effect of test compounds on NO production in LPS-activated RAW 264.7 murine macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours prior to stimulation.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include wells with cells and LPS only (positive control) and cells with media only (negative control).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only control. A parallel cell viability assay (e.g., MTT) must be performed to ensure the observed inhibition is not due to cytotoxicity.

Anticancer and Antiproliferative Effects

While direct evidence for this compound is limited, its derivatives, and those of the broader hydroxybenzoic acid family, have demonstrated promising antiproliferative activity against various human cancer cell lines. [6][7][8]

Mechanistic Insights: Cell Cycle Regulation and CDK Inhibition

Many anticancer agents function by inducing cell cycle arrest or apoptosis. Plant-derived metabolites like 2,3,4-trihydroxybenzoic acid have been shown to inhibit cancer cell proliferation by upregulating the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27. [7]These proteins halt the cell cycle, preventing cancer cells from dividing. In silico docking studies suggest that hydroxybenzoic acids can directly bind to the active sites of CDKs (CDK1, CDK2, CDK4, CDK6), further inhibiting their function. [7]This dual action—inducing natural inhibitors and directly blocking key enzymes—makes this class of compounds promising for cancer prevention and therapy.

Data Presentation: Antiproliferative Activity of Hydroxybenzoic Acid Derivatives

The following table summarizes the cytotoxic effects (IC₅₀ values) of representative hydrazide-hydrazone derivatives of a related compound, 2,4-dihydroxybenzoic acid, against various cancer cell lines.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | 0.77 | [6][8] |

| 2,4-dihydroxybenzoic acid | MDA-MB-231 (Breast Cancer) | 4770 | [6] |

This data is for related compounds and illustrates the potential of the hydroxybenzoic acid scaffold.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the effect of a test compound on the proliferation of cancer cells in vitro.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MDA-MB-231) into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

This compound is more than a simple synthetic intermediate; it represents a privileged scaffold with significant, albeit underexplored, biological potential. The existing literature on its derivatives and related hydroxybenzoic acids strongly suggests promising avenues for research in antimicrobial, anti-inflammatory, and anticancer drug discovery.

Future work should focus on:

-

Systematic Screening: Evaluating the direct biological activities of the parent compound against a wide panel of microbes and cell lines.

-

Rational Drug Design: Synthesizing novel derivatives based on QSAR and in silico docking studies to optimize potency and selectivity for specific biological targets like microbial enzymes, NF-κB, or CDKs.

-

In Vivo Validation: Advancing the most promising in vitro candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The strategic chemical modifications enabled by its structure, combined with the foundational bioactivity of the hydroxybenzoic acid core, position this compound as a valuable starting point for the development of next-generation therapeutic agents.

References

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 2-Chloro-4-hydroxybenzoic acid.

- Mali, S. N., Thorat, B. R., Gupta, D. R., & Pandey, A. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. Molecules, 29(9), 2235.

- Abotaleb, M., Liskova, A., Kubatka, P., & Büsselberg, D. (2020). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Cancers, 12(1), 173.

- Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.

- Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17481.

- Rius, B., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences, 24(2), 1632.

- Ghedir, S. A., Al-Attar, A. M., & Al-Taisan, W. A. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation research, 66(9), 753-763.

- Kandasamy, S., et al. (2018). 2,3,4-Trihydroxybenzoic Acid, an Antioxidant Plant Metabolite Inhibits Cancer Cell Growth in vitro: Potential Role in Cancer Prevention. Free Radicals and Antioxidants, 8(1), 58-64.

- Zhang, L., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation, 41(2), 468-477.

- Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed, 38139308.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H7ClO4 | CID 53395443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications [mdpi.com]

- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [mdpi.com]

- 7. antiox.org [antiox.org]

- 8. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 2-Chloro-4-hydroxybenzoic acid hydrate

An In-depth Technical Guide to the Discovery and History of 2-Chloro-4-hydroxybenzoic Acid Hydrate

Foreword

As a Senior Application Scientist, one often encounters molecules that, while not household names, form the silent, indispensable backbone of modern chemical and pharmaceutical development. 2-Chloro-4-hydroxybenzoic acid is one such compound. It is a member of the halogenated hydroxybenzoic acid family, characterized by its molecular formula C₇H₅ClO₃.[1] This guide moves beyond a simple recitation of properties to provide a narrative of its scientific emergence. We will explore the foundational chemical principles that made its synthesis possible, reconstruct the logical steps of its preparation, and understand its value as a versatile building block in fields ranging from pharmaceuticals to agrochemicals.[2] This document is designed for the practicing researcher and developer, offering not just data, but the expert context and causality behind the chemistry.

Chapter 1: The Historical Context: Mastering Aromatic Carboxylation

The story of 2-Chloro-4-hydroxybenzoic acid does not begin with its own discovery, but with a foundational reaction that unlocked the synthesis of an entire class of aromatic hydroxy acids: the Kolbe-Schmitt reaction.[3] First described by Hermann Kolbe in 1860 and later refined by Rudolf Schmitt in 1885, this carboxylation reaction provided a direct route to convert phenols into valuable hydroxybenzoic acids.[4][5]

The process, in its classical form, involves the treatment of a sodium phenoxide with carbon dioxide under high pressure (100 atm) and temperature (125 °C), followed by acidification to yield salicylic acid (2-hydroxybenzoic acid).[3][6] This discovery was monumental, as it provided the industrial pathway to aspirin's precursor.[7]

A critical nuance of the reaction, which would become central to synthesizing specific isomers, is its regioselectivity. Researchers soon discovered that the choice of alkali metal cation was a deciding factor. Using sodium phenoxide preferentially yields the ortho isomer (salicylic acid), while using potassium phenoxide favors the formation of the para isomer, 4-hydroxybenzoic acid.[3][5][8] This control over substituent placement was a major leap forward in synthetic organic chemistry, allowing chemists to target specific molecular architectures.

Caption: Foundational mechanism of the Kolbe-Schmitt reaction.

Chapter 2: The Rise of Halogenated Intermediates

The introduction of halogen atoms, particularly chlorine, into organic molecules became a widespread strategy during the 20th century to modulate a compound's biological activity and physicochemical properties. Chlorophenols, for instance, were widely used as pesticides, herbicides, and disinfectants.[9][10] This broader trend in industrial and medicinal chemistry naturally led to research into halogenated derivatives of established scaffolds like hydroxybenzoic acid.